![molecular formula C18H11ClN2O3 B2417146 6-chloro-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one CAS No. 950283-22-4](/img/structure/B2417146.png)

6-chloro-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

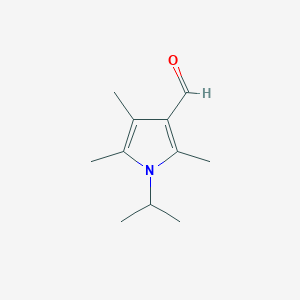

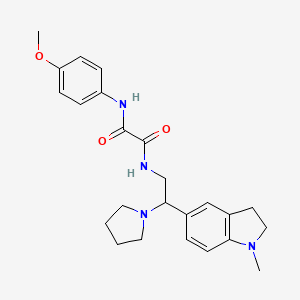

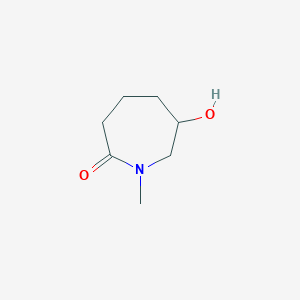

The compound is a derivative of chromen-2-one, which is a class of organic compounds characterized by a fused ring structure of benzene and pyran. It also contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . The presence of a chloro group and a methylphenyl group further contribute to its chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the chromen-2-one, 1,2,4-oxadiazole, chloro, and methylphenyl groups. These groups could potentially influence the compound’s reactivity and interactions with other substances .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by its functional groups. For instance, the oxadiazole ring might participate in nucleophilic substitution reactions, and the chloro group could potentially undergo elimination reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar oxadiazole ring and the nonpolar methylphenyl group could impact its solubility and reactivity .Scientific Research Applications

Synthesis and Chemical Properties

- Oxadiazoles, including compounds like 6-chloro-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one, are important in the synthesis of various heterocyclic compounds. These compounds have shown significant pharmacological and antimicrobial properties (Baliyan, 2018).

- Research indicates the synthesis of such compounds involving sequential reactions, like the Vilsmeier Hack reaction, leading to potential anticancer agents (Ambati et al., 2017).

Antimicrobial and Antibacterial Applications

- Several studies have synthesized derivatives of this compound, demonstrating moderate to excellent antibacterial properties against both Gram-positive and Gram-negative bacteria (Rasool et al., 2016).

- Novel oxadiazole derivatives containing the 2H-chromen-2-one moiety have been evaluated for their antibacterial and antifungal activities, showing promising results (Mahesh et al., 2022).

Potential in Cancer Treatment

- The compound has been utilized in the creation of molecules with potential anticancer properties. It has been involved in the synthesis of novel molecules that have shown cytotoxic activity against different cancer cell lines (Zhang et al., 2005).

Photophysical and Electronic Applications

- Studies have synthesized novel coumarin-based organic dyes incorporating this compound, finding potential applications in photonic and electronic devices due to their spectral properties (Kumbar et al., 2018).

Mechanism of Action

Target of Action

The primary target of 6-chloro-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is the Macrophage colony-stimulating factor 1 receptor (M-CSF1R) . M-CSF1R is a protein that in humans is encoded by the CSF1R gene. It plays a crucial role in the regulation of survival, proliferation, and differentiation of hematopoietic precursor cells .

Safety and Hazards

Future Directions

properties

IUPAC Name |

6-chloro-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11ClN2O3/c1-10-2-4-11(5-3-10)16-20-17(24-21-16)14-9-12-8-13(19)6-7-15(12)23-18(14)22/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMQQAVFUJKFNBX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=CC(=C4)Cl)OC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2417070.png)

![1-(4-Chlorophenyl)-2-[[5-[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B2417072.png)

![2-(3-{[(3-Methylphenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole](/img/structure/B2417077.png)

![N,N-Dimethyl-1-[4-(2-piperidinyl)phenyl]methanamine dihydrochloride](/img/structure/B2417082.png)

![4-[[(2,4-Dichlorobenzoyl)amino]methyl]-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2417084.png)